molecular formula C27H20N6O3S3 B12460872 4-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-phenyl-1H-pyrazol-4-yl]ethylidene}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide

4-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-phenyl-1H-pyrazol-4-yl]ethylidene}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B12460872
M. Wt: 572.7 g/mol
InChI Key: PBNDUFBGHDWXGI-UHFFFAOYSA-N
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Description

4-({1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-2H-pyrazol-4-yl]ethylidene}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide is a complex organic compound that features multiple functional groups, including benzothiazole, pyrazole, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-2H-pyrazol-4-yl]ethylidene}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-2H-pyrazole-4-carbaldehyde with 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-({1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-2H-pyrazol-4-yl]ethylidene}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-({1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-2H-pyrazol-4-yl]ethylidene}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-2H-pyrazol-4-yl]ethylidene}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-2H-pyrazol-4-yl]ethylidene}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide is unique due to the combination of three distinct heterocyclic moieties in a single molecule

Properties

Molecular Formula

C27H20N6O3S3

Molecular Weight

572.7 g/mol

IUPAC Name

4-[1-[2-(1,3-benzothiazol-2-yl)-3-oxo-5-phenyl-1H-pyrazol-4-yl]ethylideneamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C27H20N6O3S3/c1-17(29-19-11-13-20(14-12-19)39(35,36)32-26-28-15-16-37-26)23-24(18-7-3-2-4-8-18)31-33(25(23)34)27-30-21-9-5-6-10-22(21)38-27/h2-16,31H,1H3,(H,28,32)

InChI Key

PBNDUFBGHDWXGI-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)C3=C(NN(C3=O)C4=NC5=CC=CC=C5S4)C6=CC=CC=C6

Origin of Product

United States

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